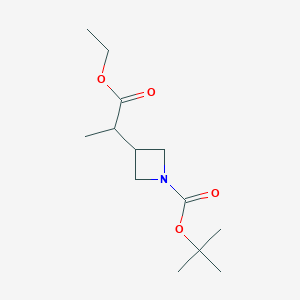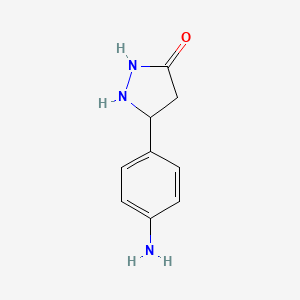
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
5-(4-Aminophenyl)-1,2-dihydro-3H-pyrazol-3-one (5-APO) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of about 125°C and a molecular weight of 195.22 g/mol. 5-APO has been used in various areas of scientific research, including drug discovery, organic synthesis, and biochemistry. It has also been investigated for its potential therapeutic applications in the treatment of certain diseases.
Applications De Recherche Scientifique
Supramolecular Chemistry
The compound shows potential in the study of supramolecular chemistry , particularly in the interaction with metal complexes of tetrakis-(4-sulfonatophenyl)porphyrin . This interaction is crucial for understanding the mechanism of chirality transfer in complex supramolecular architectures. The compound’s ability to form supramolecular adducts with metal ions can be exploited to create new materials with specific optical and electronic properties.
Electronic Device Fabrication
In the field of electronic device fabrication , 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one can be used to modify the electronic performances of reduced graphene oxide-based field-effect transistors (FETs) . The compound’s interaction with graphene oxide can lead to improved carrier mobilities and electronic performances, which is essential for developing more sensitive and efficient biosensors.
Photodynamic Therapy
This compound may have applications in photodynamic therapy (PDT) due to its structural similarity to porphyrins, which are compounds known for their use in PDT . Porphyrins can be activated by light to produce reactive oxygen species that can kill cancer cells. Modifying porphyrins with 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one could lead to new photosensitizers with enhanced selectivity and efficiency.
Catalysis
The compound could be involved in catalytic processes . Its structural features might allow it to act as a catalyst in organic reactions, such as the Diels-Alder reaction, which is a key step in the synthesis of many organic compounds . The ability to catalyze such reactions could make it valuable in the development of new synthetic methodologies.
Chromatography and Mass Spectrometry
Lastly, the compound has potential use in chromatography and mass spectrometry as a standard or reference compound. Its unique structure could be beneficial in the separation and identification of complex mixtures, enhancing the accuracy and efficiency of analytical methods .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withCytochrome P450 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Compounds with similar structures have been found to exhibitantimicrobial activity . They are suggested to have a membrane perturbing as well as intracellular mode of action . This could imply that 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one might interact with its targets, leading to changes in the cell membrane permeability or intracellular processes.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of its potential target, cytochrome p450 .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that the compound could potentially have similar effects.
Propriétés
IUPAC Name |
5-(4-aminophenyl)pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVZNVWHBSYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



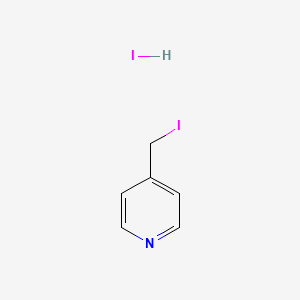
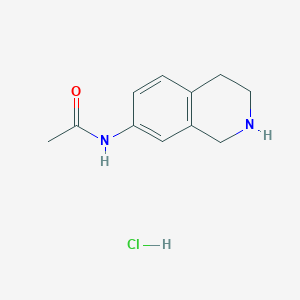
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

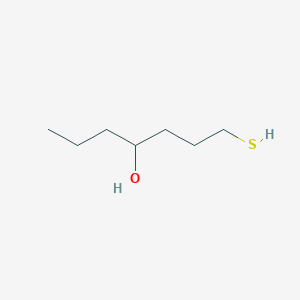
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)




